molecular formula C13H11BrO2S B12796607 (Bromo(phenylsulfonyl)methyl)benzene CAS No. 15296-88-5

(Bromo(phenylsulfonyl)methyl)benzene

Cat. No.: B12796607
CAS No.: 15296-88-5
M. Wt: 311.20 g/mol
InChI Key: XMXYHWSZLDVJQY-UHFFFAOYSA-N
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Description

(Bromo(phenylsulfonyl)methyl)benzene is an organic compound with the molecular formula C13H11BrO2S It is a brominated derivative of benzene, featuring a phenylsulfonyl group attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Bromo(phenylsulfonyl)methyl)benzene typically involves the bromination of (phenylsulfonyl)methylbenzene. One common method is the reaction of (phenylsulfonyl)methylbenzene with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and safety. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

(Bromo(phenylsulfonyl)methyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted benzene derivatives.

    Oxidation Reactions: Major products are sulfone derivatives.

    Reduction Reactions: Products include sulfide derivatives.

Scientific Research Applications

(Bromo(phenylsulfonyl)methyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (Bromo(phenylsulfonyl)methyl)benzene involves its interaction with various molecular targets. The bromine atom and the phenylsulfonyl group play crucial roles in its reactivity and interactions. The compound can act as an electrophile in substitution reactions, and its sulfonyl group can participate in redox reactions. The exact molecular pathways and targets depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Bromo(phenylsulfonyl)methyl)benzene is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis and a versatile compound for various research applications .

Properties

CAS No.

15296-88-5

Molecular Formula

C13H11BrO2S

Molecular Weight

311.20 g/mol

IUPAC Name

[benzenesulfonyl(bromo)methyl]benzene

InChI

InChI=1S/C13H11BrO2S/c14-13(11-7-3-1-4-8-11)17(15,16)12-9-5-2-6-10-12/h1-10,13H

InChI Key

XMXYHWSZLDVJQY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(S(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

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